1,3-Bis(1,3-thiazol-2-YL)urea
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Overview
Description
1,3-Bis(1,3-thiazol-2-YL)urea is a heterocyclic compound that features two thiazole rings connected by a urea moiety Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, which contribute to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1,3-thiazol-2-YL)urea typically involves the reaction of thiazole derivatives with isocyanates or urea derivatives. One common method is the reaction of 2-aminothiazole with phosgene to form the corresponding isocyanate, which then reacts with another molecule of 2-aminothiazole to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1,3-thiazol-2-YL)urea can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole rings can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .
Scientific Research Applications
1,3-Bis(1,3-thiazol-2-YL)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic applications include treatments for infections and cancer.
Industry: It is used in the development of materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 1,3-Bis(1,3-thiazol-2-YL)urea involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(1,3-thiazol-2-YL)thiourea: Similar structure but contains a thiourea moiety instead of urea.
1,3-Bis(1,3-thiazol-2-YL)guanidine: Contains a guanidine moiety instead of urea.
1,3-Bis(1,3-thiazol-2-YL)carbamate: Contains a carbamate moiety instead of urea.
Uniqueness
1,3-Bis(1,3-thiazol-2-YL)urea is unique due to its specific combination of thiazole rings and urea moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H6N4OS2 |
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Molecular Weight |
226.3 g/mol |
IUPAC Name |
1,3-bis(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C7H6N4OS2/c12-5(10-6-8-1-3-13-6)11-7-9-2-4-14-7/h1-4H,(H2,8,9,10,11,12) |
InChI Key |
GUKZDIUCKXLTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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